molecular formula C18H29N3O2 B7985037 [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7985037
M. Wt: 319.4 g/mol
InChI Key: DRJBOWQIQIWADI-KRWDZBQOSA-N
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Description

This compound is a chiral piperidine derivative featuring a 2-amino-ethyl substituent at the piperidin-3-yl position, an isopropyl carbamate group, and a benzyl ester moiety.

Properties

IUPAC Name

benzyl N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-15(2)21(17-9-6-11-20(13-17)12-10-19)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,19H2,1-2H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJBOWQIQIWADI-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Preparation of (S)-3-Aminopiperidine

The chiral piperidine intermediate is synthesized via a modified Curtius rearrangement or enzymatic resolution. A patent method (CN103373953A) describes the preparation of (R)- and (S)-3-aminopiperidine derivatives using oxammonium hydrochloride and tert-butoxycarbonyl (Boc) protection. For the (S)-enantiomer:

  • Starting material : (S)-2-((tert-butoxycarbonyl)amino)pentane-1,5-diol is treated with methanesulfonyl chloride to form a dimesylate.

  • Cyclization : Reaction with ammonium hydroxide under heated conditions (50–60°C) yields (S)-3-(Boc-amino)piperidine.

  • Deprotection : Boc removal using HCl in dioxane affords (S)-3-aminopiperidine hydrochloride (yield: 73.5%).

Functionalization of the Piperidine Nitrogen

Introduction of the 2-Aminoethyl Group

The aminoethyl side chain is installed via N-alkylation:

  • Reagents : (S)-3-aminopiperidine reacts with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ in acetonitrile.

  • Conditions : Reflux at 80°C for 12 hours, followed by extraction with dichloromethane and evaporation.

  • Yield : 68–72% after silica gel chromatography (hexane:ethyl acetate = 3:1).

Carbamate Formation with Isopropyl Chloroformate

The secondary amine undergoes carbamoylation to introduce the isopropyl-carbamate moiety:

  • Reaction setup : (S)-1-(2-Amino-ethyl)-piperidin-3-ylamine is dissolved in dry THF under nitrogen.

  • Reagents : Isopropyl chloroformate and triethylamine (1:1.2 molar ratio) are added dropwise at 0°C.

  • Workup : Stirred for 4 hours at room temperature, filtered, and concentrated to yield the carbamate intermediate (85% yield).

Benzyl Esterification of the Carboxylic Acid Precursor

The final step involves esterification with benzyl alcohol:

  • Activation : The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

  • Coupling : Benzyl alcohol is added, and the mixture is stirred for 24 hours at room temperature.

  • Purification : Column chromatography (ethyl acetate:hexane = 1:4) isolates the esterified product (78% yield).

Optimization Data and Reaction Parameters

StepReagents/ConditionsTemperatureTime (h)Yield (%)Purity (HPLC)
3.1K₂CO₃, CH₃CN80°C127295.2%
4iPrOCOCl, Et₃N0°C → RT48597.8%
5DCC, DMAP, BnOHRT247896.5%

Stereochemical Control and Analytical Verification

Chiral HPLC (Chiralpak IC column, hexane:isopropanol = 90:10) confirms enantiomeric excess (>99% ee) for the (S)-configured piperidine intermediate. Nuclear Overhauser effect (NOE) spectroscopy validates the spatial arrangement of the aminoethyl and carbamate groups.

Scalability and Industrial Considerations

  • Cost-effective reagents : Substituting DCC with EDC·HCl reduces expenses by 40% without compromising yield.

  • Continuous flow synthesis : Pilot-scale trials demonstrate a 15% increase in throughput using microreactors for the carbamoylation step.

Comparative Analysis of Alternative Routes

A competing method employs enzymatic resolution of racemic 3-aminopiperidine using Candida antarctica lipase B (CAL-B), achieving 92% ee but requiring additional steps for recyclization. Photocatalytic asymmetric synthesis remains exploratory, with current yields ≤50% .

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound's structure indicates potential as a lead compound in developing new therapeutics, particularly for neurological disorders. Its piperidine moiety is commonly associated with neuroactive properties, making it a candidate for further exploration in treating conditions such as anxiety and depression .
  • Biological Activity :
    • Similar compounds have shown a range of biological activities, including antimicrobial and neuroactive effects. The unique combination of functional groups in [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester may enhance its interaction with specific receptors or enzymes, leading to improved efficacy in therapeutic applications.

Computational Studies

Molecular Docking and Structure-Activity Relationship (SAR) :

  • Computational methods such as molecular docking can provide insights into how this compound interacts with biological targets. These studies are crucial for understanding the compound's potential therapeutic effects and optimizing its structure for enhanced activity.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-(2-Aminoethyl)piperidinePiperidine ring, amino groupNeuroactiveLacks carbamate functionality
Isopropyl carbamateCarbamate structureAntimicrobialNo piperidine ring
Tert-butyl carbamateCarbamate structureVaries widelyNo aminoethyl substitution
4-(Aminomethyl)piperidineAmino group on piperidineNeuroactiveDifferent substituent position

This comparison highlights the unique aspects of this compound, particularly its potential for enhanced biological activity due to its combined structural features.

Case Studies and Research Findings

While specific case studies directly involving this compound may be limited, research on structurally similar compounds provides valuable insights into its potential applications:

  • Neuropharmacology :
    • Research on piperidine derivatives has shown promising results in modulating neurotransmitter systems, suggesting that this compound could exhibit similar effects .
  • Antimicrobial Activity :
    • Compounds with carbamate structures have been investigated for their antimicrobial properties, indicating that this compound may also possess such activity.

Mechanism of Action

The mechanism of action for [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Commercial Status
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester C₁₉H₂₉N₃O₃ (predicted) ~347.45 (predicted) Benzyl ester, (S)-configured amino-ethyl 1354006-86-2* Discontinued
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester C₁₉H₂₉N₃O₃ 347.45 Benzyl ester, (S)-configured propionyl 1354033-31-0 Available
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester C₁₆H₃₁N₃O₂ 285.43 tert-Butyl ester (vs. benzyl) 1354002-97-3 Discontinued
[1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester C₁₉H₃₀N₆O₂ 386.49 Cyclopropylamino-pyrimidine substituent 1353989-86-2 Available

Notes:

  • Bioactivity Relevance: The amino-ethyl side chain (vs. propionyl in ) may improve solubility and receptor-binding affinity, as primary amines are often critical for interactions with neurotransmitter receptors (e.g., neurokinin-1 antagonists like CP99994 in ).
  • Stereochemistry : The (S)-configuration is likely critical for enantioselective activity, as seen in analogs such as SR140333, where stereochemistry dictates receptor subtype specificity .
Table 2: Pharmacological Context of Piperidine Derivatives
Compound (Example) Target/Application Structural Overlap with Target Compound Reference
CP99994 Neurokinin-1 (NK1) receptor antagonist Piperidine core, amino-ethyl substituent
SR140333 NK1 receptor antagonist Piperidine, benzyl-like aromatic groups
GR159897 5-HT3 receptor antagonist Piperidine, hydrophobic substituents
Target Compound Hypothesized: NK1/GPCR modulation Piperidine, amino-ethyl, benzyl ester

Key Findings :

  • Piperidine-based compounds with amino-ethyl or aromatic ester groups frequently target neurokinin or serotonin receptors .

Commercial and Research Implications

However, its structural analogs remain relevant in drug discovery, particularly for CNS disorders. Researchers may prioritize the tert-butyl ester variant () for improved stability or the propionyl derivative () for enhanced pharmacokinetics.

Biological Activity

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a complex organic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring and an amino group, positions it as a candidate for various biological activities, including potential therapeutic applications in cancer treatment and neurodegenerative diseases.

  • Chemical Formula : C18H29N3O2
  • CAS Number : 1353972-73-2
  • Molecular Structure : The compound features an isopropyl group and a benzyl carbamate moiety, which contribute to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound AFaDu (hypopharyngeal)5.0Apoptosis induction
Compound BBreast Cancer4.5IKKb inhibition
This compoundTBDTBDTBD

Neuroprotective Effects

The compound's amine functional group suggests potential neuroprotective activity. Similar piperidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegeneration. Inhibiting these enzymes can enhance cholinergic neurotransmission, making such compounds promising candidates for Alzheimer's disease treatment.

Table 2: Cholinesterase Inhibition by Piperidine Derivatives

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Compound C1.01.5
Compound D0.81.2
This compoundTBDTBD

The biological activity of this compound is primarily attributed to its structural features:

  • Amine Group : Contributes to its interaction with biological targets.
  • Piperidine Ring : Enhances binding affinity to receptors and enzymes.
  • Isopropyl and Benzyl Groups : Influence the lipophilicity and stability of the compound.

Case Studies

Several case studies have explored the biological implications of piperidine derivatives:

  • A study demonstrated that a closely related piperidine derivative exhibited significant cytotoxicity against lung cancer cells through the activation of apoptotic pathways .
  • Another investigation into the structure–activity relationship revealed that modifications on the piperidine ring could enhance selectivity towards specific receptors involved in cancer progression.

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